Functional Selectivity: Agonism vs. Antagonism at the TRPV1 Channel
The core scaffold of the target compound, the 1-oxo-1,2-dihydroisoquinolin-5-yl moiety, is documented to confer full and potent agonism at the human TRPV1 channel. This is in stark functional contrast to the 2-oxo-1,2-dihydroquinolin-5-yl isomeric scaffold. A direct comparator from the literature, compound 3 (a 1-oxo-1,2-dihydroisoquinolin-5-yl analogue), displayed an EC50 of 9.6 nM as a full agonist, whereas its isomeric counterpart, compound 2 (a 2-oxo-1,2-dihydroquinolin-5-yl analogue), functioned as a potent antagonist with a binding Ki of 0.72 nM and a functional antagonism Ki of 3.94 nM [1].
| Evidence Dimension | Functional activity at human TRPV1 |
|---|---|
| Target Compound Data | Scaffold class (1-oxo-1,2-dihydroisoquinolin-5-yl): EC50 = 9.6 nM (full agonist) [data for core scaffold analogue] |
| Comparator Or Baseline | 2-oxo-1,2-dihydroquinolin-5-yl analogue (Compound 2): Ki = 0.72 nM (binding antagonist), Ki(ant) = 3.94 nM (functional antagonist) |
| Quantified Difference | Qualitative: Functional switch from potent antagonism to full agonism. Quantitative: 4.5-fold more potent agonism than the endogenous agonist capsaicin (EC50 = 44.8 nM) [1]. |
| Conditions | Calcium uptake and FLIPR assays in CHO and HEK293 cells expressing recombinant human TRPV1 [1] |
Why This Matters
This functional inversion is critical for any program targeting TRPV1 modulation; procuring the 1-oxo-1,2-dihydroisoquinolin-5-yl scaffold provides a specific agonistic tool, whereas the isomeric scaffold would produce the opposite pharmacological effect.
- [1] Thorat SA, Lee Y, Jung A, et al. Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity Shift. J Med Chem. 2021;64(1):370-384. doi:10.1021/acs.jmedchem.0c00982. View Source
